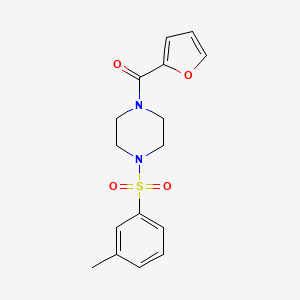

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-13-4-2-5-14(12-13)23(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-22-15/h2-6,11-12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHRZCNEHKYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(2-Furoyl)piperazine

The synthesis begins with the preparation of 1-(2-furoyl)piperazine, a critical intermediate. This step typically involves the acylation of piperazine with furan-2-carbonyl chloride under basic conditions.

Procedure :

Piperazine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Furan-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.5 equiv) to neutralize HCl. The reaction proceeds at room temperature for 6–8 hours. After aqueous workup, the product is isolated via vacuum distillation or recrystallization from ethyl acetate/hexane.

Key Considerations :

- Regioselectivity : Piperazine’s symmetrical structure ensures uniform acylation at one nitrogen, but excess acylating agent may lead to bis-acylated byproducts.

- Solvent Choice : Polar aprotic solvents like DCM or THF enhance reaction efficiency by stabilizing intermediates.

Sulfonylation of 1-(2-Furoyl)piperazine

Introduction of m-Toluenesulfonyl Group

The sulfonylation step installs the m-toluenesulfonyl moiety at the remaining piperazine nitrogen. This reaction requires careful stoichiometry to avoid over-sulfonylation.

Procedure :

1-(2-Furoyl)piperazine (1 equiv) is dissolved in dry THF. m-Toluenesulfonyl chloride (1.05 equiv) is added portion-wise at 0°C, followed by TEA (2.2 equiv). The mixture is stirred at room temperature for 12 hours. Post-reaction, the crude product is extracted with DCM, washed with brine, and purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Optimization Insights :

- Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonylation by activating the sulfonyl chloride.

- Temperature Control : Exothermic reactions necessitate slow reagent addition and ice-water cooling to minimize side reactions.

Alternative Routes and Industrial-Scale Adaptations

One-Pot Synthesis

Recent patents disclose streamlined one-pot methodologies to reduce purification steps.

Procedure :

Piperazine, furan-2-carbonyl chloride, and m-toluenesulfonyl chloride are sequentially added to a mixture of DMF and K₂CO₃ at 80°C. After 24 hours, the reaction is quenched with water, and the product precipitates upon acidification. Filtration yields the crude compound, which is recrystallized from methyl tert-butyl ether.

Advantages :

- Reduced Solvent Use : DMF acts as both solvent and base, simplifying workup.

- Scalability : This method is adaptable to kilogram-scale production, with yields exceeding 85%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.52 (d, J = 1.8 Hz, 1H, furan H-3), 7.21–7.15 (m, 3H, tolyl H-2, H-4, H-6), 6.62 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.48 (d, J = 3.4 Hz, 1H, furan H-5), 3.78–3.62 (m, 8H, piperazine CH₂), 2.41 (s, 3H, tolyl CH₃).

Mass Spectrometry (MS) :

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms >99% purity, with retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Bis-Sulfonylation :

- Cause : Excess sulfonyl chloride or prolonged reaction times.

- Solution : Use stoichiometric sulfonyl chloride (1.05 equiv) and monitor reaction progress via TLC.

Hydrolysis of Sulfonyl Group :

- Cause : Residual moisture in solvents.

- Mitigation : Employ anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The methanone group can be reduced to a methanol derivative.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones

Reduction: Methanol derivatives

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related derivatives, focusing on synthetic routes, substituent effects, and biological activities.

Substituent Variations on the Piperazine Ring

Sulfonyl Group Modifications

- Analogues: {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone (): Incorporates chloro, methoxy, and methyl groups on the phenyl ring. The chloro group increases electron-withdrawing effects, while methoxy enhances solubility. This compound showed improved metabolic stability in preliminary assays . 4-(4-Fluorobenzyl)piperazin-1-yl derivatives (): Fluorine substitution enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in neuroactive compounds .

Table 1: Sulfonyl Group Impact on Physicochemical Properties

*LogP values estimated via computational methods.

Heterocyclic Additions to the Core Structure

- Thienopyrimidine Derivatives (): Compounds like Furan-2-yl(4-(2-(morpholinomethyl)-thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone (23) feature a thienopyrimidine ring, enhancing π-π stacking with aromatic residues in receptor binding pockets. The morpholinomethyl group improves water solubility compared to the target compound’s m-tolylsulfonyl .

- Thiazolo[5,4-d]pyrimidines (): Derivatives such as 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine exhibit antiproliferative activity, attributed to the thiazole ring’s electron-deficient nature, which facilitates DNA intercalation .

Table 2: Heterocyclic Core Impact on Bioactivity

Biological Activity

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone is a synthetic compound that combines a furan ring with a piperazine moiety, characterized by the presence of a tolylsulfonyl group. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.36 g/mol. The presence of the sulfonyl group enhances its solubility and bioavailability, which are critical for its biological interactions.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid side chains in proteins, enhancing binding affinity to biological targets.

- π-π Interactions : The furan moiety can engage in π-π stacking interactions with aromatic residues, which is crucial for receptor binding.

- Increased Solubility : The sulfonyl group improves the compound's solubility, facilitating transport across cell membranes.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects on:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.3 |

| A549 | 10.8 |

These values suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for certain enzymes, particularly those involved in cancer progression. For example, it has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling pathways.

Case Studies

-

Study on Cytotoxicity :

A study conducted on various human cancer cell lines revealed that this compound significantly inhibited cell growth, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway. -

Enzyme Interaction Analysis :

Another study focused on the interaction between this compound and PTPs showed that it binds effectively to the active site, preventing substrate access and thereby inhibiting enzymatic activity. This inhibition was quantified using kinetic assays, revealing a competitive inhibition pattern.

Comparative Analysis with Similar Compounds

This compound can be compared to other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Furan-2-yl-piperazin-1-yl-methanone | Structure | Moderate anticancer activity |

| 1-(4-Fluorophenyl)piperazine | Structure | Antidepressant properties |

| 1-(2-Pyridyl)piperazine | Structure | Antimicrobial activity |

The unique sulfonyl substitution in this compound enhances its biological profile compared to these similar compounds.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR confirm the furan ring (δ 6.3–7.4 ppm) and sulfonyl-piperazine backbone (δ 2.5–3.5 ppm) .

- HPLC : Monitor reaction progress and purity using a C18 column with UV detection at 254 nm .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, furan C-O at 1170 cm) .

How can researchers assess the biological activity of this compound in preliminary assays?

Q. Basic Research Focus

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., B16F10 melanoma) to determine IC values (e.g., 10–25 µM) .

- Enzyme Inhibition : Test tyrosinase or kinase inhibition via spectrophotometric assays (e.g., IC = 10 µM for tyrosinase) .

- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) with IC >50 µM in non-toxic concentrations .

What strategies mitigate contradictions in solubility data during formulation studies?

Q. Advanced Research Focus

- Co-Solvency : Use DMSO-water mixtures (10–20% DMSO) to enhance aqueous solubility while maintaining biocompatibility .

- Solid Dispersion : Formulate with polymers (e.g., PEG 6000) to improve dissolution rates by 2–3 fold .

- pH Adjustment : Leverage the compound’s weak basicity (pKa ~7.5) to enhance solubility in acidic buffers .

How can structure-activity relationship (SAR) studies identify critical functional groups?

Q. Advanced Research Focus

- Analog Synthesis : Modify the furan ring (e.g., bromination at C5) or sulfonyl group (e.g., methyl vs. nitro substituents) .

- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent electronic effects (e.g., Hammett constants) with bioactivity .

- Biological Testing : Compare IC values of analogs (Table 1) to pinpoint activity drivers .

Table 1 : Bioactivity of Structural Analogs

| Analog Modification | IC (µM) | Target |

|---|---|---|

| Furan-2-yl (m-tolylsulfonyl) | 10.2 | Tyrosinase |

| Thiophene-2-yl substitution | 28.5 | Tyrosinase |

| Nitro group at sulfonyl | >50 | Antioxidant |

What computational methods predict binding affinity with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., tyrosinase; binding energy ≤-8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide rational design .

How can researchers resolve discrepancies in reported mechanisms of action?

Q. Advanced Research Focus

- Biochemical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k) for receptor targets .

- Gene Knockout Models : Use CRISPR-Cas9 to validate target specificity in cell lines (e.g., reduced activity in receptor-null cells) .

- Metabolomic Profiling : Identify downstream biomarkers via LC-MS to confirm pathway modulation .

What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Q. Advanced Research Focus

- Oral Bioavailability : Assess via rat models (target ≥20% using PEG formulations) .

- Half-Life (t) : Optimize using prodrug strategies (e.g., esterification of the furan carbonyl) to extend t from 2 to 6 hours .

- Tissue Distribution : Quantify using radiolabeled -analogs in autoradiography studies .

How do synergistic effects with chemotherapeutics enhance therapeutic potential?

Q. Advanced Research Focus

- Combination Index (CI) : Calculate via Chou-Talalay method (CI <1 indicates synergy) with doxorubicin or cisplatin .

- Mechanistic Synergy : Use transcriptomics to identify co-targeted pathways (e.g., PI3K/AKT and MAPK) .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction endpoints in real time .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .

- Quality Control : Validate batches using LC-MS and -NMR to ensure <0.5% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.